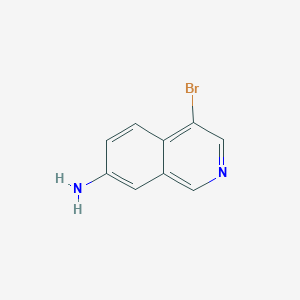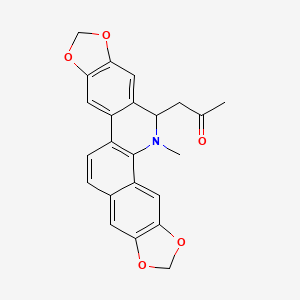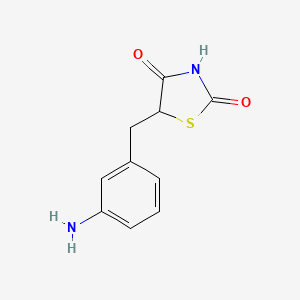
5-(3-氨基苄基)-1,3-噻唑烷-2,4-二酮
描述
Synthesis Analysis
While there isn’t specific information available on the synthesis of “5-(3-Aminobenzyl)-1,3-thiazolane-2,4-dione”, we can infer from related compounds that it might involve a series of reactions including coupling, cyclization, and oxidation . For instance, a Cu(I)-catalyzed synthesis of quinazolin-4(3H)-ones from 2-halobenzamides and aryl aldehydes or dimethyl acetamide (DMA) involves C–N coupling, reductive amination, cyclization, and oxidation .科学研究应用
化学和生物学意义
化合物 5-(3-氨基苄基)-1,3-噻唑烷-2,4-二酮属于广义的茚满二酮衍生物范畴,以其多样的生物和药理活性而闻名。茚满二酮,包括 1,3-噻唑烷-2,4-二酮,因其在药物化学中的治疗潜力而被广泛研究。这些化合物因其作为药物发现中支架的能力而得到认可,由于其多样的生物作用,促进了新疗法的开发 (Shaikh 等,2023; Santos 等,2018)。
在二氧化碳转化中的作用
创新研究探索了 1,3-噻唑烷-2,4-二酮在碳捕获和利用 (CCU) 中的应用,突出了它们将二氧化碳转化为有价值化学品的潜力。这反映了通过在化学合成中利用二氧化碳作为原材料来应对环境挑战的重要应用,从而促进可持续发展 (Zhang 等,2023)。
药理应用
噻唑烷二酮,包括与 5-(3-氨基苄基)-1,3-噻唑烷-2,4-二酮相关的结构,因其药理学重要性而受到研究,特别是在代谢综合征和 2 型糖尿病治疗中。它们的作用机制涉及过氧化物酶体增殖物激活受体-γ (PPARγ) 的调节,展示了它们在代谢疾病管理中的潜力 (Mughal 等,2015)。
合成和绿色化学观点
合成方法的最新进展强调了绿色化学在生产噻唑烷二酮衍生物中的重要性。这些方法旨在提高化学合成的效率、选择性和环境可持续性,符合减少化学制造生态足迹的更广泛目标 (Santos 等,2018)。
安全和危害
The safety data sheet for a related compound, 3-Aminobenzyl alcohol, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
未来方向
作用机制
Target of Action
The primary targets of 5-(3-Aminobenzyl)thiazolidine-2,4-dione, a thiazolidin-2,4-dione (TZD) analogue, are the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) and cytoplasmic Mur ligases . PPAR-γ is a nuclear receptor that plays a crucial role in regulating lipid metabolism and glucose homeostasis . Cytoplasmic Mur ligases are essential enzymes involved in the biosynthesis of bacterial cell walls .
Mode of Action
5-(3-Aminobenzyl)thiazolidine-2,4-dione interacts with its targets in the following ways:
- PPAR-γ activation : The compound improves insulin resistance by activating the PPAR-γ receptor . This activation leads to an increase in the transcription of specific genes that enhance the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation .
- Inhibition of cytoplasmic Mur ligases : The compound exhibits antimicrobial action by inhibiting cytoplasmic Mur ligases . This inhibition disrupts the biosynthesis of bacterial cell walls, leading to the death of the bacteria .
Biochemical Pathways
The activation of PPAR-γ by 5-(3-Aminobenzyl)thiazolidine-2,4-dione leads to changes in several biochemical pathways. It increases the synthesis of certain proteins involved in fat and glucose metabolism, which reduces levels of certain types of lipids and circulating free fatty acids . This results in cells becoming more dependent on the oxidation of carbohydrates, specifically glucose, to yield energy for other cellular processes .
Pharmacokinetics
These compounds are known for their selectivity, purity, and product yield, which can impact their bioavailability .
Result of Action
The activation of PPAR-γ by 5-(3-Aminobenzyl)thiazolidine-2,4-dione leads to improved insulin resistance, making it a potential agent for the treatment of type 2 diabetes . Its inhibition of cytoplasmic Mur ligases gives it antimicrobial properties . Additionally, it has antioxidant action by scavenging reactive oxygen species (ROS) .
生化分析
Biochemical Properties
5-(3-Aminobenzyl)thiazolidine-2,4-dione plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of the primary interactions is with the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism . By binding to PPAR-γ, 5-(3-Aminobenzyl)thiazolidine-2,4-dione can modulate the transcription of genes that control insulin sensitivity and inflammation. Additionally, this compound has been shown to inhibit the activity of enzymes such as dipeptidyl peptidase-4 (DPP-4) and protein tyrosine phosphatase 1B (PTP-1B), which are involved in glucose homeostasis .
Cellular Effects
The effects of 5-(3-Aminobenzyl)thiazolidine-2,4-dione on various cell types and cellular processes are profound. In adipocytes, this compound enhances insulin sensitivity by promoting the differentiation of preadipocytes into mature adipocytes and increasing the expression of glucose transporter type 4 (GLUT4) . In hepatocytes, 5-(3-Aminobenzyl)thiazolidine-2,4-dione reduces gluconeogenesis and enhances glycogen synthesis, thereby lowering blood glucose levels . Furthermore, this compound has been shown to exert anti-inflammatory effects in macrophages by inhibiting the production of pro-inflammatory cytokines . These cellular effects highlight the potential of 5-(3-Aminobenzyl)thiazolidine-2,4-dione as a therapeutic agent for metabolic disorders.
Molecular Mechanism
At the molecular level, 5-(3-Aminobenzyl)thiazolidine-2,4-dione exerts its effects through several mechanisms. The binding of this compound to PPAR-γ induces a conformational change in the receptor, facilitating the recruitment of coactivators and the subsequent activation of target gene transcription . This activation leads to increased expression of genes involved in glucose uptake, lipid metabolism, and anti-inflammatory responses. Additionally, 5-(3-Aminobenzyl)thiazolidine-2,4-dione inhibits DPP-4 and PTP-1B by binding to their active sites, thereby preventing the degradation of incretin hormones and enhancing insulin signaling . These molecular interactions underscore the multifaceted role of 5-(3-Aminobenzyl)thiazolidine-2,4-dione in regulating metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(3-Aminobenzyl)thiazolidine-2,4-dione have been observed to change over time. The compound exhibits good stability under standard storage conditions, but its activity may decrease upon prolonged exposure to light and heat . In in vitro studies, the initial effects of 5-(3-Aminobenzyl)thiazolidine-2,4-dione on cellular function are typically observed within hours of treatment, with sustained effects lasting for several days . In in vivo studies, long-term administration of this compound has been shown to improve insulin sensitivity and reduce inflammation without significant adverse effects . These temporal effects highlight the potential of 5-(3-Aminobenzyl)thiazolidine-2,4-dione for chronic therapeutic use.
Dosage Effects in Animal Models
The effects of 5-(3-Aminobenzyl)thiazolidine-2,4-dione vary with different dosages in animal models. At low to moderate doses, this compound effectively improves glucose tolerance and insulin sensitivity without causing hypoglycemia . At high doses, 5-(3-Aminobenzyl)thiazolidine-2,4-dione may induce adverse effects such as weight gain, fluid retention, and hepatotoxicity . These findings suggest that careful dosage optimization is essential to maximize the therapeutic benefits of 5-(3-Aminobenzyl)thiazolidine-2,4-dione while minimizing potential risks.
Metabolic Pathways
5-(3-Aminobenzyl)thiazolidine-2,4-dione is involved in several metabolic pathways, primarily through its interaction with PPAR-γ . By activating PPAR-γ, this compound enhances the expression of genes involved in fatty acid oxidation, adipogenesis, and glucose uptake . Additionally, 5-(3-Aminobenzyl)thiazolidine-2,4-dione modulates the activity of key enzymes in glucose metabolism, such as DPP-4 and PTP-1B, thereby improving insulin signaling and reducing blood glucose levels . These metabolic effects contribute to the overall therapeutic potential of 5-(3-Aminobenzyl)thiazolidine-2,4-dione in managing metabolic disorders.
Transport and Distribution
The transport and distribution of 5-(3-Aminobenzyl)thiazolidine-2,4-dione within cells and tissues are facilitated by specific transporters and binding proteins . This compound is readily absorbed and distributed to various tissues, including adipose tissue, liver, and muscle . Within cells, 5-(3-Aminobenzyl)thiazolidine-2,4-dione is transported to the nucleus, where it interacts with PPAR-γ to exert its effects on gene expression . The efficient transport and distribution of this compound are critical for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of 5-(3-Aminobenzyl)thiazolidine-2,4-dione is primarily within the nucleus, where it binds to PPAR-γ and modulates gene transcription . This localization is facilitated by the presence of nuclear localization signals and post-translational modifications that direct the compound to the nucleus . Additionally, 5-(3-Aminobenzyl)thiazolidine-2,4-dione may also localize to other subcellular compartments, such as the cytoplasm and mitochondria, where it can influence cellular metabolism and signaling pathways . The precise subcellular localization of this compound is essential for its biological activity and therapeutic potential.
属性
IUPAC Name |
5-[(3-aminophenyl)methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c11-7-3-1-2-6(4-7)5-8-9(13)12-10(14)15-8/h1-4,8H,5,11H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKLCAMMJLTHON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CC2C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B3036495.png)
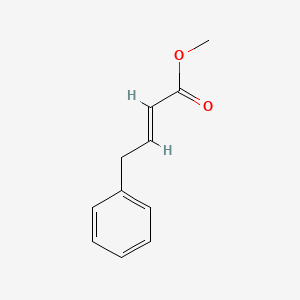
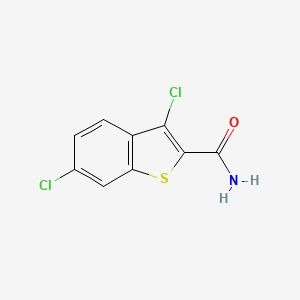
![3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3036500.png)
![3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B3036502.png)
![[(1R,2S,3S,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octan-2-yl] benzoate](/img/structure/B3036506.png)
![3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3036507.png)
![3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3036508.png)
